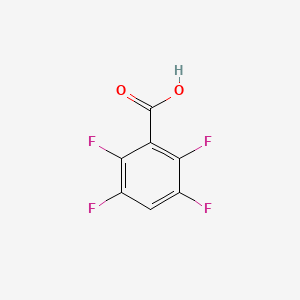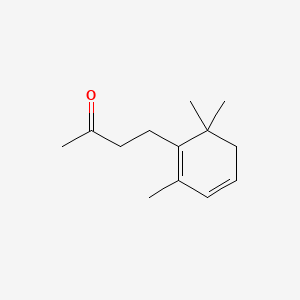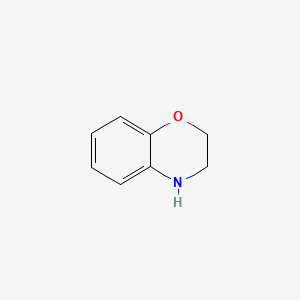
二碘化铂
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum diiodide (PtI2) is a chemical compound that has attracted significant attention from the scientific community due to its unique properties and potential applications. This compound is a dark brown solid that is highly soluble in organic solvents and has a melting point of 506°C. PtI2 has been widely studied for its potential use as a catalyst in various chemical reactions, as well as its potential therapeutic applications.
科学研究应用
催化
二碘化铂在各种化学反应中用作催化剂。它在交叉偶联反应中促进 C-C 键形成的能力在有机合成中尤其有价值。 它可以作为催化核心,参与形成复杂有机分子的反应,这些分子在制药和农用化学品中至关重要 {svg_1}.
电子学
在电子领域,PtI2 因其在半导体器件中的潜在应用而被探索。它的电学性质对于开发晶体管和二极管等元件具有重要意义。 该化合物的稳定性和导电性使其成为提高电子器件性能的研究候选者 {svg_2}.
医药
二碘化铂在医药领域有应用,特别是在抗癌药物的开发中。 铂基化合物以其在化疗中的应用而闻名,而 PtI2 正在被研究以了解其形成能够靶向癌细胞的配合物的潜力 {svg_3}.
化学合成
在化学合成中,PtI2 用于生产其他铂化合物,并作为合成各种有机化合物的试剂。 它与其他化学物质的反应性被用来创造具有所需性质的物质,用于进一步研究和工业应用 {svg_4}.
环境科学
环境科学研究探讨了二碘化铂在污染控制和环境修复相关过程中的应用。 它与其他元素的相互作用有助于了解并可能减轻重金属对环境的影响 {svg_5}.
材料科学
PtI2 在材料科学中很重要,用于开发具有先进性能的新材料。它在晶体和聚合物形成中的作用有助于创造具有特定机械、光学或热性能的材料。 这对从航空航天到消费品的各个行业都有影响 {svg_6}.
作用机制
Platinum diiodide, also known as Platinous iodide or Platinum (II) iodide, is a binary inorganic compound of platinum and iodine with the chemical formula PtI2 . This compound has been recognized for its potential in various applications, including pharmaceuticals and medical applications .
Mode of Action
It’s known that platinum compounds generally form covalent bonds with dna, causing dna damage and triggering apoptosis, or programmed cell death .
Biochemical Pathways
Platinum compounds are known to interfere with dna replication and transcription, disrupting cellular processes and leading to cell death .
Pharmacokinetics
It’s known that platinum compounds are generally administered intravenously and distributed throughout the body, where they can interact with dna in cells .
Result of Action
Platinum compounds are known to cause dna damage, disrupting cellular processes and leading to cell death .
Action Environment
The action, efficacy, and stability of Platinum diiodide can be influenced by various environmental factors. For instance, the compound decomposes when heated . It forms black crystals and is insoluble in water, ethanol, acetone, or ether, but is soluble in ethylamine and hydrogen iodide .
生化分析
Biochemical Properties
Platinum diiodide plays a significant role in biochemical reactions, particularly in catalysis and enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity and function. For instance, platinum diiodide can act as a catalyst in redox reactions, facilitating the transfer of electrons between molecules. This interaction is crucial in biochemical pathways where redox reactions are essential for cellular metabolism and energy production. Additionally, platinum diiodide has been shown to bind with certain proteins, altering their conformation and activity, which can have downstream effects on cellular processes .
Cellular Effects
The effects of platinum diiodide on various types of cells and cellular processes are profound. Platinum diiodide influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, platinum diiodide can activate or inhibit specific signaling pathways, leading to changes in gene expression patterns. This modulation can result in altered cellular responses, such as increased or decreased proliferation, apoptosis, or differentiation. Furthermore, platinum diiodide’s impact on cellular metabolism can affect the overall energy balance and metabolic flux within cells, influencing their growth and survival .
Molecular Mechanism
At the molecular level, platinum diiodide exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to biomolecules, such as DNA, RNA, and proteins. This binding can lead to the inhibition or activation of enzymes, resulting in changes in biochemical pathways. For instance, platinum diiodide can inhibit DNA polymerase, preventing DNA replication and transcription, which can have significant implications for cell division and gene expression. Additionally, platinum diiodide can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and trigger signaling pathways involved in stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of platinum diiodide can change over time due to its stability and degradation. Platinum diiodide is relatively stable under standard conditions, but it can degrade over time, especially in the presence of light and moisture. This degradation can lead to a decrease in its catalytic activity and effectiveness in biochemical reactions. Long-term studies have shown that platinum diiodide can have lasting effects on cellular function, including persistent changes in gene expression and metabolic activity. These long-term effects are crucial for understanding the potential therapeutic applications and safety of platinum diiodide .
Dosage Effects in Animal Models
The effects of platinum diiodide vary with different dosages in animal models. At low doses, platinum diiodide can have beneficial effects, such as enhancing cellular metabolism and promoting cell survival. At high doses, platinum diiodide can be toxic, leading to adverse effects such as oxidative stress, DNA damage, and cell death. Threshold effects have been observed, where a specific dosage range results in optimal cellular responses, while doses above or below this range can be detrimental. Understanding the dosage effects of platinum diiodide is essential for its safe and effective use in therapeutic applications .
Metabolic Pathways
Platinum diiodide is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation. For example, platinum diiodide can enhance the activity of enzymes such as hexokinase and pyruvate dehydrogenase, leading to increased glucose metabolism and ATP production. Additionally, platinum diiodide can affect metabolite levels, such as increasing the concentration of NADH and FADH₂, which are essential for cellular respiration and energy production .
Transport and Distribution
Within cells and tissues, platinum diiodide is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of platinum diiodide to specific cellular compartments. For instance, platinum diiodide can be transported into mitochondria, where it can exert its effects on mitochondrial function and energy production. The distribution of platinum diiodide within cells can also influence its accumulation and localization, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of platinum diiodide is critical for its activity and function. Platinum diiodide can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, platinum diiodide can be localized to the nucleus, where it can interact with DNA and influence gene expression. Additionally, platinum diiodide can be targeted to the endoplasmic reticulum, where it can affect protein folding and secretion. Understanding the subcellular localization of platinum diiodide is essential for elucidating its molecular mechanisms and potential therapeutic applications .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Platinum diiodide can be achieved through the reaction of Platinum metal with iodine in the presence of a suitable solvent.", "Starting Materials": [ "Platinum metal", "Iodine", "Solvent (e.g. chloroform, carbon tetrachloride)" ], "Reaction": [ "Dissolve Platinum metal in the solvent to form a homogeneous solution.", "Add iodine to the solution and stir the mixture at room temperature for several hours.", "Heat the mixture to reflux for several hours to complete the reaction.", "Cool the mixture and filter the resulting solid product.", "Wash the solid product with a suitable solvent to remove any impurities.", "Dry the product under vacuum to obtain Platinum diiodide as a dark brown solid." ] } | |
CAS 编号 |
7790-39-8 |
分子式 |
I2Pt |
分子量 |
448.89 g/mol |
IUPAC 名称 |
diiodoplatinum |
InChI |
InChI=1S/2HI.Pt/h2*1H;/q;;+2/p-2 |
InChI 键 |
ZXDJCKVQKCNWEI-UHFFFAOYSA-L |
SMILES |
[I-].[I-].[Pt+2] |
规范 SMILES |
I[Pt]I |
其他 CAS 编号 |
7790-39-8 |
Pictograms |
Irritant |
同义词 |
iodoplatinate Platinate(2-), hexachloro-, (OC-6-11)-, dihydrogen, compd. with potassium iodide (1:1) Platinate(2-), hexachloro-, (OC-6-11)-, dihydrogen, compd. with potassium iodide (KI) (1:1) platinous iodide |
产品来源 |
United States |
Q & A
Q1: What is the role of Platinum diiodide in the oxidation of Diphenylacetylene?
A1: Platinum diiodide acts as a catalyst in the oxidation of Diphenylacetylene to Diphenylethanedione-1,2 in the presence of Dimethyl sulfoxide and atmospheric oxygen []. The reaction yield significantly increases to 91% compared to the reaction without the catalyst []. This suggests that Platinum diiodide plays a crucial role in facilitating the interaction between oxygen and Diphenylacetylene, enabling the oxidation process.
Q2: How does the structure of ligands impact the properties of Platinum diiodide complexes?
A3: The choice of ligands can significantly influence the properties of Platinum diiodide complexes. For example, using 10-(aryl)phenoxarsine ligands with varying aryl substituents leads to different cis/trans isomerism behavior in solution []. Additionally, employing a 9-pentafluorophenyl-9-arsafluorene ligand allows the formation of porous molecular crystals with unique luminescent properties and the ability to switch between porous and non-porous states upon vapor exposure []. In another study, Platinum diiodide complexes with 4-isocyanobenzylidene-4-alkoxyphenylimines ligands exhibited mesomorphic behavior, with the length of the alkoxy chain influencing the formation of nematic and smectic C phases []. These examples highlight how ligand modifications can be used to fine-tune the structural and physical properties of Platinum diiodide complexes for specific applications.
Q3: Are there analytical techniques available to characterize Platinum diiodide complexes?
A4: Yes, various analytical techniques are employed to characterize Platinum diiodide complexes. These include Nuclear Magnetic Resonance (NMR) spectroscopy to determine the structure and study cis/trans isomerism [, ]. Mass spectrometry helps determine the molecular weight and identify different fragments []. X-ray analysis provides detailed information about the crystal structure and molecular geometry of the complexes [, ]. Furthermore, UV/Vis absorption and emission spectroscopy combined with Density Functional Theory (DFT) calculations help understand the electronic structure and rationalize the observed photophysical properties, such as luminescence [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



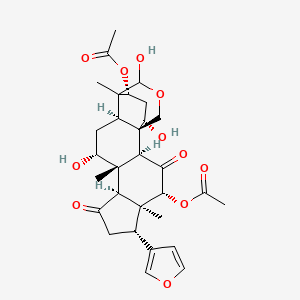



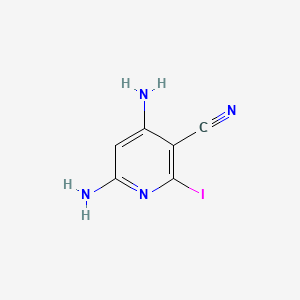


![6,14-Dihydroxy-6-(hydroxymethyl)-5-methyl-5,6,7,8-tetrahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-13,15(14H)-dione](/img/structure/B1210143.png)
![5-[(3-Fluoroanilino)methyl]-8-quinolinol](/img/structure/B1210144.png)
![2-furancarboxylic acid (7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-9-yl) ester](/img/structure/B1210146.png)
